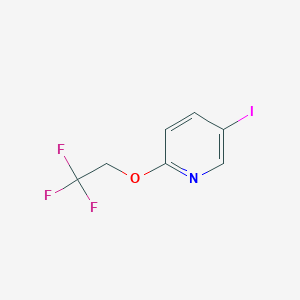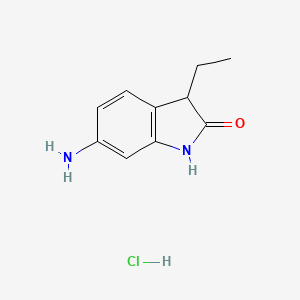
4-Chloro-6-(diethylcarbamoyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(diethylcarbamoyl)picolinic acid is a chemical compound with the molecular formula C11H13ClN2O3 It is a derivative of picolinic acid, which is a pyridine carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(diethylcarbamoyl)picolinic acid typically involves the activation of picolinic acid to form the corresponding acid chloride. This can be achieved using reagents such as thionyl chloride. The acid chloride is then reacted with diethylamine to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(diethylcarbamoyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-Chloro-6-(diethylcarbamoyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound can be used in the development of herbicides and other agrochemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-6-(diethylcarbamoyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes .
Comparison with Similar Compounds
Picolinic Acid: The parent compound, which is a pyridine carboxylic acid.
Nicotinic Acid: Another pyridine carboxylic acid with different functional groups.
Isonicotinic Acid: A structural isomer of picolinic acid.
Uniqueness: 4-Chloro-6-(diethylcarbamoyl)picolinic acid is unique due to the presence of the chloro and diethylcarbamoyl groups, which confer specific chemical properties and potential biological activities not found in its analogs .
Properties
CAS No. |
293294-73-2 |
|---|---|
Molecular Formula |
C11H13ClN2O3 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
4-chloro-6-(diethylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-14(4-2)10(15)8-5-7(12)6-9(13-8)11(16)17/h5-6H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
MJDHCRQYOVDWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=CC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13031556.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
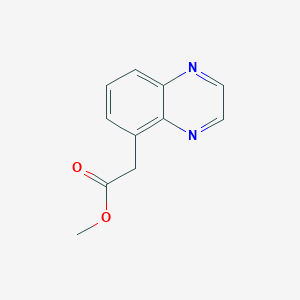
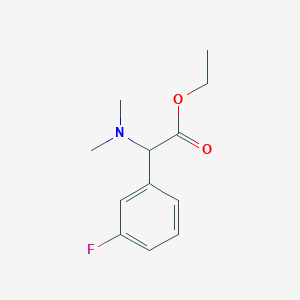
![5H-Pyrano[4,3,2-CD]indole-2-carbonitrile](/img/structure/B13031580.png)
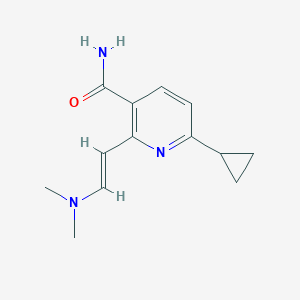
![7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13031588.png)
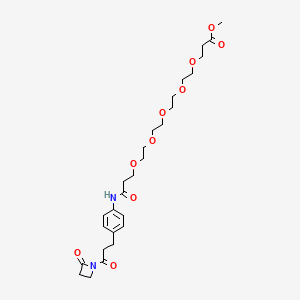
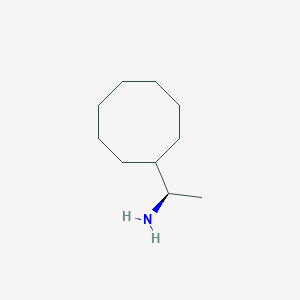
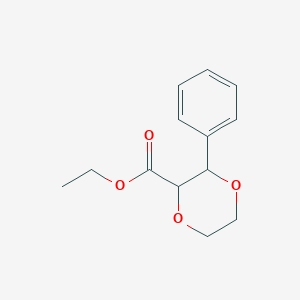
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)
